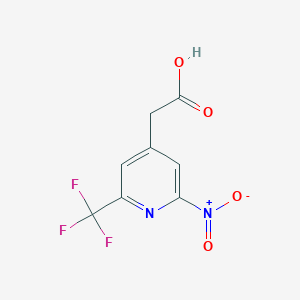
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that belongs to the class of nitro-substituted pyridines. This compound is characterized by the presence of a nitro group (-NO2) at the 2-position, a trifluoromethyl group (-CF3) at the 6-position, and an acetic acid group (-CH2COOH) at the 4-position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid typically involves the introduction of the nitro and trifluoromethyl groups onto the pyridine ring, followed by the addition of the acetic acid group. One common method is the nitration of 6-(trifluoromethyl)pyridine, followed by the carboxylation of the resulting nitro compound. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-amino-6-(trifluoromethyl)pyridine-4-acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
作用機序
The mechanism of action of 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The acetic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing the compound’s overall activity .
類似化合物との比較
2-Nitro-4-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid group.
2-Nitro-6-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid group.
2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is unique due to the combination of the nitro, trifluoromethyl, and acetic acid groups on the pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H5F3N2O4 |
|---|---|
分子量 |
250.13 g/mol |
IUPAC名 |
2-[2-nitro-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)5-1-4(3-7(14)15)2-6(12-5)13(16)17/h1-2H,3H2,(H,14,15) |
InChIキー |
PJZHZRCVGWRITB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


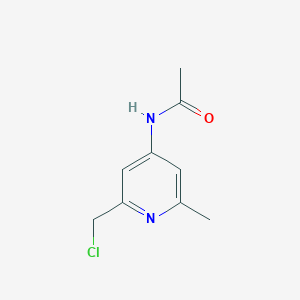
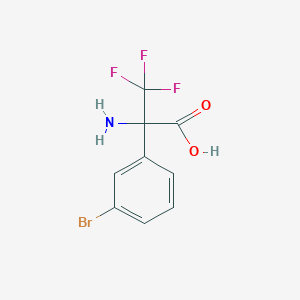
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)
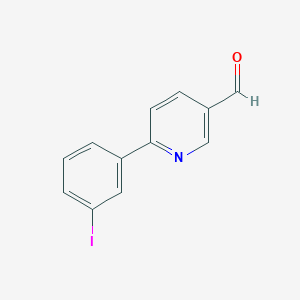
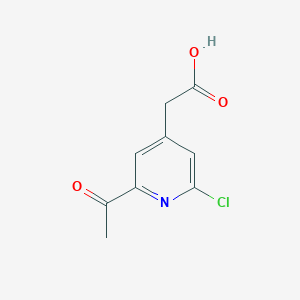
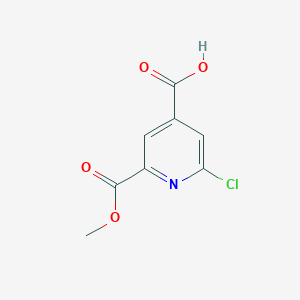
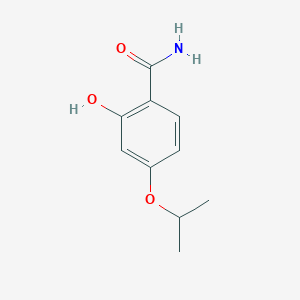
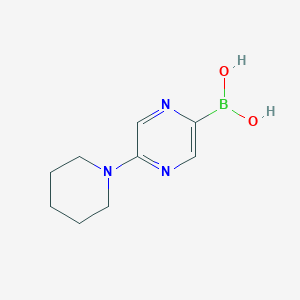
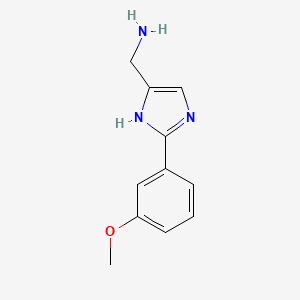
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)
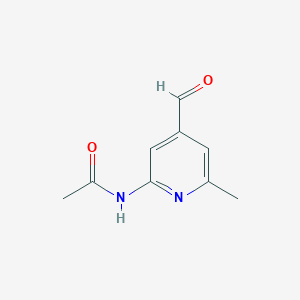
![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)
